Caryophyllene epoxide

描述

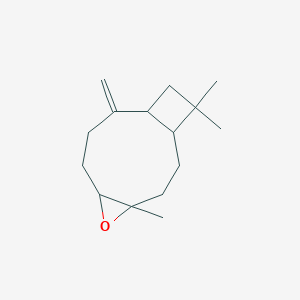

Caryophyllene epoxide, also known as trans-caryophyllene oxide, is a natural sesquiterpenoid found in various essential oils. It is a derivative of caryophyllene, a bicyclic sesquiterpene. This compound is known for its distinctive aroma and is a significant component in the essential oils of plants such as Eugenia caryophyllata, hops, Psidium guajava, and Origanum vulgare . This compound is commercially available and is used in various applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Caryophyllene epoxide can be synthesized through the oxidation of caryophyllene. The treatment of caryophyllene with molecular oxygen in polar aprotic solvents leads to the formation of this compound with high selectivity . Another method involves the use of subcritical water extraction from black pepper, where the oxidation of β-caryophyllene results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants rich in caryophyllene, followed by oxidation processes to convert caryophyllene to its epoxide form. The use of subcritical water extraction techniques has been shown to be efficient in producing this compound from black pepper .

化学反应分析

Types of Reactions: Caryophyllene epoxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to caryophyllene or other reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, polar aprotic solvents.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Various nucleophiles, acidic or basic conditions.

Major Products:

Oxidation: Hydroperoxides, other oxidized derivatives.

Reduction: Caryophyllene, reduced derivatives.

Substitution: Various substituted caryophyllene derivatives.

科学研究应用

Caryophyllene epoxide has numerous applications in scientific research, including:

作用机制

Caryophyllene epoxide exerts its effects through various molecular targets and pathways. It is known to interact with cannabinoid receptors, particularly type 2 receptors (CB2-R), leading to anti-inflammatory effects . The compound also inhibits the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), reducing the production of inflammatory mediators . Additionally, this compound has been shown to modulate oxidative stress pathways, providing neuroprotective effects .

相似化合物的比较

Caryophyllene epoxide is unique among sesquiterpenoids due to its epoxide ring, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

Caryophyllene: The parent compound, which lacks the epoxide ring and has different chemical and biological properties.

Humulene: Another sesquiterpene with a similar structure but different functional groups and reactivity.

Farnesene: A sesquiterpene with a different carbon skeleton and distinct chemical behavior.

This compound stands out due to its ability to undergo a variety of chemical transformations and its significant biological activities, making it a valuable compound in both research and industrial applications .

属性

IUPAC Name |

4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEQFIOZRFFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859585 | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Caryophyllene alpha-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13877-94-6, 17627-43-9, 1139-30-6 | |

| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Epoxy-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaryophyllene, oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-epoxy-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caryophyllene alpha-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.5 - 64 °C | |

| Record name | Caryophyllene alpha-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What enzymes does caryophyllene epoxide inhibit?

A1: Research indicates that this compound exhibits inhibitory potential against α-glucosidase [] and α-amylase [].

Q2: What is the significance of inhibiting α-glucosidase and α-amylase in a therapeutic context?

A2: These enzymes play a crucial role in carbohydrate digestion. Inhibiting them is a key target in managing postprandial hyperglycemia, making them relevant to type-2 diabetes research [].

Q3: How does this compound interact with α-glucosidase at a molecular level?

A3: Molecular docking studies suggest that this compound binds to the active site of α-glucosidase, forming multiple bonds with key amino acid residues like Phe 177, Glu 276, Arg 312, Asp 349, Gln 350, Asp 408, and Arg 439. These interactions are thought to be responsible for its inhibitory effect [].

Q4: Does this compound show similar binding interactions with α-amylase?

A4: While this compound also inhibits α-amylase, its binding interactions differ slightly. It primarily interacts with Tyr 62, Asp 197, Glu 233, Asp 300, His 305, and Ala 307 residues in the enzyme's active site [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H24O and a molecular weight of 220.35 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound?

A6: Researchers frequently employ Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [] for structural elucidation and identification.

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research focuses on its biological activity and natural occurrence in essential oils. Further studies are required to evaluate its material compatibility and stability under specific conditions.

Q8: Does this compound exhibit catalytic properties?

A8: The provided research primarily focuses on the biological activities of this compound and doesn't elaborate on its potential catalytic properties.

Q9: Have computational methods been used to study this compound?

A9: Yes, molecular docking simulations have been employed to investigate the binding interactions of this compound with enzymes like α-glucosidase and α-amylase [].

Q10: How do structural modifications of this compound affect its activity?

A10: Research indicates that converting β-caryophyllene to its epoxide or episulfide derivative significantly enhances its antitermitic properties, particularly antifeedant and termiticidal activities []. This suggests that the epoxide ring plays a crucial role in its biological activity.

Q11: What is known about the stability of this compound under various conditions and potential formulation strategies?

A11: The provided research primarily focuses on identifying and characterizing this compound within essential oils. Further research is needed to understand its stability under different conditions and explore potential formulation strategies.

Q12: What is the safety profile of this compound?

A12: While this compound is found naturally in various plants and spices consumed by humans, detailed toxicological studies are limited. Further research is needed to fully understand its safety profile and potential adverse effects.

Q13: What is known about the pharmacokinetics of this compound?

A13: The research papers provided do not provide specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q14: Is there evidence of resistance mechanisms developing against this compound?

A14: The provided research does not mention any specific resistance mechanisms associated with this compound.

Q15: What are some sources of this compound?

A15: this compound is a natural constituent of various plant essential oils, including Persicaria hydropiper L. leaves [], Guarea species [], Micromeria varia Benth. ssp. thymoides [], Turraea brownli [], Humulus scandens [], Blumea balsamifera (L.) DC. [], Alpinia cumingii [], Aloysia gratissima [], Pelargonium sidoides DC. and Pelargonium reniforme Curt. [], Murraya koenigii [], Lantana camara [], Grindelia robusta Nutt [, ], Citrus junos Sieb. ex Tanaka [], Citrus maxima cv.Shatian pomelo [], Artemisia scoparia, Elsholtzia polystatchya, Piper hookeri and Piper brachystachyum [], and Litsea species [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)